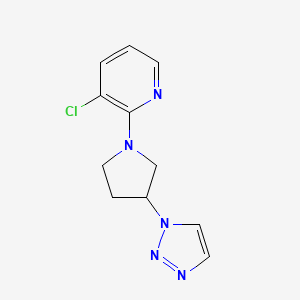

2-(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)-3-氯吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone . This compound has a molecular weight of 166.18 and is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

While the specific synthesis process for “2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine” is not available, a similar compound, a quinoline-based [1,2,3]-triazole hybrid derivative, was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .

Molecular Structure Analysis

The InChI code for the related compound pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone is 1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 .

Physical And Chemical Properties Analysis

The related compound, pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone, is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

科学研究应用

具有生物学意义的嘧啶附加光学传感器

嘧啶衍生物,包括那些与三唑、吡啶和吡咯烷支架相关的衍生物,由于其生物学和医学相关性,已被确定为开发光学传感器的优秀材料。这些衍生物能够形成配位键和氢键,使其适用于传感应用。该研究全面综述了基于嘧啶的光学传感器,涵盖了 2005 年至 2020 年的文献,并突出了它们重要的生物学和医学应用 (Jindal 和 Kaur,2021)。

杂环化合物的化学和性质的可变性

对杂环化合物的化学和性质的综述,包括吡啶和吡咯烷,强调了它们的广泛应用。这些化合物在形成具有显着光谱性质、结构、磁性、生物学和电化学活性的复杂结构中至关重要。这种可变性为进一步研究这些杂环的未知类似物开辟了途径 (Boča、Jameson 和 Linert,2011)。

三唑衍生物在药物发现中的应用

三唑衍生物,包括 1H-1,2,3-三唑,由于其广泛的生物活性而成为药物发现的焦点。它们的结构多功能性允许进行多种修饰,从而产生具有抗炎、抗菌、抗肿瘤和抗病毒特性的化合物。这篇综述重点介绍了 2008 年至 2011 年三唑衍生物的专利和临床研究,强调了对新出现的疾病进行新的、高效的合成和原型的必要性 (Ferreira 等人,2013)。

吡咯烷在药物化学中的应用

吡咯烷衍生物因其在治疗人类疾病方面的潜力而受到探索,其中吡咯烷环的非平面性提供了独特的药效团探索。这篇综述讨论了以吡咯烷环为特色的生物活性分子,重点介绍了它们的选择性和空间因素对生物活性的影响。吡咯烷衍生物的结构和立体化学多样性为开发新的生物活性化合物提供了丰富的领域 (Li Petri 等人,2021)。

三唑合成生态友好型技术的进展

关于合成三唑的生态友好型程序的综述强调了可持续化学的重要性。它重点介绍了利用可再生催化剂和绿色化学原理的方法,提出了一种合成生物学意义重大的三唑的生态意识方法。此类进步不仅提供了环境效益,还提高了三唑合成的效率和应用范围 (De Souza 等人,2019)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

For instance, some triazole derivatives have been reported to inhibit acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Biochemical Pathways

For example, some triazole derivatives have been shown to inhibit the enzyme acetylcholinesterase, which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter .

Result of Action

Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

The biochemical properties of 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit significant binding affinity to Heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding and assembly of many proteins . The interaction between this compound and HSP90 is characterized by hydrogen bond and hydrophobic interactions .

Cellular Effects

In terms of cellular effects, 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine has been shown to have significant anti-proliferative activities, particularly in certain cancer cell lines . This is likely due to its ability to bind to HSP90 and disrupt its function, leading to the degradation of client proteins and ultimately inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine involves its binding to the N-terminal ATP-binding pocket of HSP90 . This binding disrupts the normal function of HSP90, leading to the degradation of its client proteins and the inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

Similar compounds have been reported to be thermally stable, with decomposition onset temperatures ranging from 147 to 228 °C .

Metabolic Pathways

Given its interaction with HSP90, it may be involved in pathways related to protein folding and degradation .

Subcellular Localization

Given its interaction with HSP90, it may be localized to areas of the cell where HSP90 is abundant .

属性

IUPAC Name |

3-chloro-2-[3-(triazol-1-yl)pyrrolidin-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c12-10-2-1-4-13-11(10)16-6-3-9(8-16)17-7-5-14-15-17/h1-2,4-5,7,9H,3,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOZDVIBBMDLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)

![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)

![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)